molecular formula C17H15ClN2O2 B4899350 1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione

1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione

Cat. No. B4899350
M. Wt: 314.8 g/mol
InChI Key: FKXQDOMNAFJZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CMAP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CMAP belongs to the class of compounds known as pyrrolidinediones and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione is not fully understood. However, it has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This leads to a decrease in the production of DNA and RNA, which is essential for the growth and proliferation of cancer cells. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been found to be a potent inhibitor of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This makes this compound a potential candidate for the treatment of cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. This could enhance the therapeutic potential of this compound and make it a more effective treatment for various diseases. Another potential direction is the investigation of the mechanism of action of this compound. This could lead to a better understanding of how this compound exerts its therapeutic effects and could help in the development of more effective treatments. Finally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic potential and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione involves the condensation of 4-chlorophenyl acetic acid with 4-methylphenyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with maleic anhydride to yield the final product, this compound. The reaction scheme is shown below:

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been investigated for its potential use as an anti-oxidant and neuroprotective agent. In addition, this compound has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This makes this compound a potential candidate for the treatment of cancer and autoimmune diseases.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-2-6-13(7-3-11)19-15-10-16(21)20(17(15)22)14-8-4-12(18)5-9-14/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXQDOMNAFJZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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